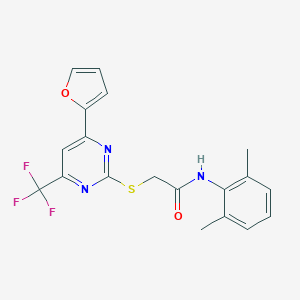
N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide, also known as DFTP, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are important regulators of cell growth and survival. N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential molecules, such as fatty acids and nucleotides.
Biochemical and Physiological Effects
N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell proliferation. N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has also been shown to have neuroprotective effects, including the inhibition of beta-amyloid aggregation, which is involved in the pathogenesis of Alzheimer's disease. Additionally, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
実験室実験の利点と制限
One advantage of using N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide in lab experiments is its synthetic nature, which allows for precise control of the compound's properties and purity. Additionally, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have a broad range of potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of using N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for research on N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide and its potential side effects in vivo. Overall, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has shown great potential in scientific research and may lead to the development of new treatments and therapies in the future.
合成法
The synthesis of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide involves multiple steps, including the reaction of 2,6-dimethylphenylamine with furan-2-carbaldehyde, followed by the reaction of the resulting compound with 2,6-dichloropyrimidine-4-thiol and sodium hydride. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and triethylamine. This synthesis method has been optimized to achieve high yield and purity of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide.
科学的研究の応用
N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In infectious diseases, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
特性
分子式 |
C19H16F3N3O2S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3O2S/c1-11-5-3-6-12(2)17(11)25-16(26)10-28-18-23-13(14-7-4-8-27-14)9-15(24-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,25,26) |
InChIキー |
IRVDRZVDETYVTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![4-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284254.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284274.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284277.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)
![2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284281.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)
![N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)